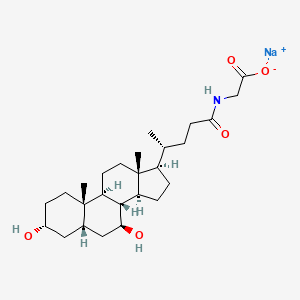

Ursodeoxycholylglycine sodium

Description

Conceptual Framework of Glycine-Conjugated Bile Acids in Biological Systems

Bile acids are steroidal molecules synthesized from cholesterol in the liver. mdpi.comwikipedia.org Before being secreted into the bile, they are primarily conjugated with the amino acids glycine (B1666218) or taurine (B1682933). mdpi.comnih.gov This conjugation process, which forms bile salts, is crucial for their physiological function. The addition of a glycine or taurine molecule increases the water solubility of bile acids and prevents their passive reabsorption in the small intestine. wikipedia.orgnih.gov This enhanced solubility is essential for the formation of micelles, which are necessary for the digestion and absorption of dietary lipids and fat-soluble vitamins. wikipedia.orgnih.gov

In humans, both primary bile acids (synthesized in the liver) and secondary bile acids (modified by gut bacteria) are conjugated with either glycine or taurine. nih.govisotope.com The ratio of glycine-conjugated to taurine-conjugated bile acids can vary and is influenced by various factors. These conjugated bile acids are the major organic components of human bile. nih.gov Beyond their role in digestion, conjugated bile acids are now recognized as important signaling molecules with systemic endocrine functions, capable of activating nuclear and cell surface receptors to influence metabolic, immune, and nervous systems. mdpi.comnih.gov

Historical Context of Ursodeoxycholic Acid Derivatives in Mechanistic Studies

Ursodeoxycholic acid (UDCA) was first identified in the bile of bears. wikipedia.org For centuries, it has been utilized for its therapeutic properties, particularly in cholestatic liver diseases. nih.gov The derivatives of UDCA, including its conjugated forms, have been the subject of extensive research to understand their mechanisms of action.

Historically, the focus of UDCA research was on its ability to dissolve cholesterol gallstones by reducing the cholesterol saturation of bile. nih.gov Over time, studies revealed that the beneficial effects of UDCA in cholestatic conditions are due to multiple mechanisms. These include the stimulation of bile flow, protection of liver cells from the toxicity of more hydrophobic bile acids, and anti-apoptotic effects. nih.gov

The study of UDCA derivatives has been instrumental in elucidating the complex signaling pathways regulated by bile acids. For instance, research has explored how these derivatives interact with key receptors like the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). medchemexpress.com While UDCA itself is a weak agonist for FXR, its derivatives and their metabolic products can modulate these pathways, influencing bile acid homeostasis, lipid metabolism, and inflammatory responses. nih.govmedchemexpress.com

Significance of Ursodeoxycholylglycine Sodium as a Research Probe in Cellular Biology

This compound serves as a valuable research probe in cellular biology due to its specific properties as a conjugated, hydrophilic bile acid. Its sodium salt form ensures solubility in aqueous solutions used in laboratory settings, facilitating in vitro experiments.

Researchers utilize this compound to investigate the transport and metabolism of conjugated bile acids. For example, studies have examined its interaction with transport proteins like the multidrug resistance protein 4 (ABCC4), which is involved in the efflux of bile acids from cells. physiology.orgphysiology.org Such research helps to understand the cellular mechanisms that maintain bile acid homeostasis and protect cells from bile acid-induced toxicity.

Furthermore, this compound is employed to study the differential effects of various bile acid species on cellular processes. By comparing its effects to those of other conjugated and unconjugated bile acids, scientists can dissect the specific roles of glycine conjugation and the ursodeoxycholic acid backbone in signaling pathways, cell viability, and inflammatory responses. For instance, studies have shown that the glycine conjugate of UDCA is a substrate for the ABCC4 transporter, highlighting its role in cellular bile acid transport. physiology.org

Overview of Advanced Research Perspectives on this compound

Current and future research on this compound is expanding into several advanced areas. One key area is its role in modulating the gut microbiota and its downstream effects on host metabolism. Research has suggested that treatment with UDCA can alter the composition of the gut microbiome, potentially influencing the production of secondary bile acids and their signaling functions. nih.gov

Another frontier is the investigation of its effects on specific cellular receptors and signaling pathways beyond the well-established FXR and TGR5. The intricate interplay between different bile acids and a variety of receptors suggests a more complex regulatory network than previously understood. mdpi.com

Advanced research is also focusing on the development of stable isotope-labeled versions of this compound. isotope.com These labeled compounds are invaluable tools for metabolic studies, allowing for precise tracing of the metabolic fate of this specific bile acid conjugate in complex biological systems. This can provide detailed insights into its absorption, distribution, metabolism, and excretion.

Finally, the potential of Ursodeoxycholylglycine and other bile acid conjugates as signaling molecules in various tissues continues to be an active area of investigation, with implications for understanding and potentially targeting diseases beyond the liver and gastrointestinal tract. mdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYACJGHNRIFCT-LWADHXPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92411-07-9 | |

| Record name | Ursodeoxycholylglycine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URSODEOXYCHOLYLGLYCINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Ursodeoxycholylglycine Sodium

Interactions with Nuclear Receptors

Ursodeoxycholylglycine sodium, a glycine (B1666218) conjugate of ursodeoxycholic acid (UDCA), exerts its effects by modulating the activity of various nuclear receptors, which are key regulators of metabolic pathways. These interactions influence the synthesis and homeostasis of bile acids, lipids, and glucose.

Farnesoid X Receptor (FXR) Modulation by this compound

This compound, through its precursor UDCA, is suggested to decrease the signaling of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. nih.govnih.gov Some bile acid metabolites, particularly conjugated derivatives, can act as FXR antagonists, competing with FXR agonists to modulate its activity. nih.gov Studies on morbidly obese patients with non-alcoholic fatty liver disease (NAFLD) have shown that UDCA administration leads to effects consistent with FXR antagonism. nih.govresearchgate.net This antagonistic action on FXR has significant impacts on both cholesterol and bile acid synthesis. nih.gov

Transcriptional Regulation of Bile Acid Synthesis Genes (e.g., CYP7A1, CYP8B1)

The antagonistic effect of UDCA on FXR leads to the stimulation of bile acid synthesis. nih.gov This is achieved through the induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govnih.gov The induction of CYP7A1 is a result of reduced FXR activation. nih.gov In the presence of high bile acid levels, activated FXR normally suppresses CYP7A1 expression to inhibit bile acid synthesis. nih.gov However, by antagonizing FXR, UDCA treatment leads to an upregulation of CYP7A1. nih.gov FXR is also involved in the regulation of sterol 12α-hydroxylase (CYP8B1), an enzyme necessary for the synthesis of cholic acid. scispace.comnih.gov

Influence on Small Heterodimer Partner (SHP) Expression

The farnesoid X receptor (FXR) typically activates the transcription of the small heterodimer partner (SHP). scispace.com SHP, a nuclear receptor lacking a DNA binding domain, plays a crucial role in repressing other nuclear receptors. scispace.comwikipedia.org It is a key downstream regulator in the inhibitory pathways of bile acid synthesis. nih.gov When induced by FXR, SHP inhibits the transcription of CYP7A1. nih.gov Studies have shown that bile acids can increase the expression of SHP. researchgate.net Given that UDCA antagonizes FXR, it can be inferred that it would lead to a blunting of SHP induction, thereby contributing to the increased expression of bile acid synthesis genes.

Regulation of Fibroblast Growth Factor 15/19 (FGF15/19) Axis

In intestinal epithelial cells, the activation of FXR by bile acids induces the expression of the peptide hormone Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). nih.govnih.govwikipedia.org FGF19 is then released into the enterohepatic circulation and activates the FGFR4/β-Klotho receptor complex on hepatocytes. nih.govmdpi.com This activation in the liver leads to the downregulation of CYP7A1 expression, thus suppressing bile acid synthesis. nih.gov Short-term administration of UDCA has been shown to reduce circulating levels of FGF19, which is consistent with its FXR-antagonistic effects. nih.govresearchgate.net This reduction in FGF19 contributes to the observed induction of CYP7A1 and stimulation of bile acid synthesis. nih.gov

Table 1: Summary of this compound's Effect on the FXR Pathway

| Target | Effect of this compound (via UDCA) | Consequence |

|---|---|---|

| Farnesoid X Receptor (FXR) | Antagonism/Decreased Signaling nih.govnih.gov | Reduced downstream signaling |

| CYP7A1 & CYP8B1 | Induction nih.govscispace.com | Increased bile acid synthesis |

| Small Heterodimer Partner (SHP) | Blunted Induction (inferred) | Reduced repression of bile acid synthesis genes |

| Fibroblast Growth Factor 15/19 (FGF15/19) | Reduced Circulating Levels nih.govresearchgate.net | Decreased suppression of CYP7A1 |

Engagement with Liver X Receptors (LXRs)

Liver X receptors (LXRs), LXRα and LXRβ, are nuclear receptors that are important regulators of lipid metabolism. nih.govcaister.com LXRα is primarily expressed in the liver, adipose tissue, and macrophages. nih.gov Ursodeoxycholic acid (UDCA) has been shown to inhibit LXRα-mediated hepatic lipogenesis. nih.govnih.gov This inhibition is achieved through the induction of the nuclear corepressor SMILE (Small heterodimer partner interacting leucine (B10760876) zipper protein). nih.govnih.govresearchgate.net SMILE, in turn, represses the transcriptional activity of LXRα, leading to decreased expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). nih.govnih.govresearchgate.net

Modulation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. nih.govnih.gov It is a key regulator of lipid metabolism, particularly fatty acid oxidation. researchgate.net PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA elements called peroxisome proliferator response elements (PPREs) in the promoter region of its target genes. nih.gov While PPARα is a known target for hypolipidemic fibrate drugs, specific interactions and direct modulation by this compound are not extensively detailed in the provided search results. nih.gov

Impact on Pregnane X Receptor (PXR) Pathways

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and endogenous metabolites to regulate the expression of genes involved in their detoxification and elimination. While certain bile acids are known to be ligands for PXR, the direct interaction of this compound with PXR is an area of ongoing investigation. Generally, the activation of PXR by bile acids is part of a protective feedback mechanism to mitigate bile acid toxicity by promoting their metabolism and clearance. However, it has been noted that conjugated bile acids may not activate PXR directly. mssm.edu

Engagement with Membrane Receptors

This compound interacts with several cell surface receptors, initiating downstream signaling cascades that influence a variety of cellular functions.

G-protein Coupled Bile Acid Receptor 5 (TGR5) Signaling Pathways

This compound is an agonist for the G-protein coupled bile acid receptor 5 (TGR5), a key membrane receptor for bile acids. mdpi.com The activation of TGR5 by bile acids, including glycoursodeoxycholic acid (GUDCA), plays a significant role in regulating glucose homeostasis, energy expenditure, and inflammatory responses. mssm.edunih.gov While taurine (B1682933) conjugation of bile acids has been shown to increase affinity for TGR5, glycine conjugation has a negligible impact on this affinity. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| TGR5 Activation | GUDCA positively regulates TGR5. | mdpi.com |

| Downstream Effect | Activation of adipose TGR5 and upregulation of UCP-1. | mdpi.com |

Upon activation by a ligand such as this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase. mssm.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. mssm.edunih.gov The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response. mssm.edunih.gov This TGR5-mediated cAMP-PKA signaling pathway is crucial for many of the physiological effects attributed to bile acids. mssm.edu

Sphingosine-1-Phosphate Receptor 2 (S1PR2) Mediated Effects

Conjugated bile acids, a class to which this compound belongs, have been identified as functional ligands for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). nih.gov The activation of S1PR2 by conjugated bile acids can initiate downstream signaling cascades, including the activation of ERK1/2 and AKT pathways. nih.gov This interaction between conjugated bile acids and S1PR2 is implicated in the regulation of various cellular processes, including inflammation and cell growth. nih.gov For instance, the interaction of conjugated bile acids with S1PR2 has been linked to the invasive growth of cholangiocarcinoma through the upregulation of COX-2 expression and PGE2 synthesis. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Interactions

The interaction of this compound with Fibroblast Growth Factor Receptor 4 (FGFR4) is not direct. Instead, the broader context of bile acid metabolism, in which this compound is a component, is regulated by the FGF19-FGFR4 signaling axis. FGFR4, in conjunction with its co-receptor β-Klotho, is the primary receptor for FGF19, a hormone produced in the intestine in response to bile acid uptake. The activation of hepatic FGFR4 by FGF19 leads to the repression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is critical for maintaining bile acid homeostasis. Therefore, while this compound is part of the bile acid pool that triggers this regulatory circuit, it does not directly interact with FGFR4.

Influence on Intracellular Signaling Pathways

Beyond its interactions with specific receptors, this compound can influence broader intracellular signaling pathways. Studies have shown that GUDCA can ameliorate endoplasmic reticulum (ER) stress. It has been observed to attenuate the palmitate-induced increase of phospho-p38 MAPK and phospho-JNK in HepG2 cells. Furthermore, GUDCA plays a role in stabilizing intracellular calcium homeostasis, which is a critical aspect of many cellular signaling events.

| Signaling Pathway | Effect of GUDCA | Cellular Context | Reference |

|---|---|---|---|

| ER Stress | Ameliorates palmitate-induced ER stress. | HepG2 cells | |

| MAPK Pathway | Attenuates increase of p-p38 and p-JNK. | HepG2 cells | |

| Calcium Homeostasis | Reduces palmitate-stimulated calcium efflux. | - |

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Modulation

This compound, also known as glycoursodeoxycholic acid (GUDCA), is involved in the modulation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. mdpi.comd-nb.info This pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cellular processes such as proliferation and differentiation. mdpi.com Research indicates that certain bile acids can activate the ERK1/2 pathway, and GUDCA has been specifically noted in this context. mdpi.comd-nb.info Activation of TGR5, a G protein-coupled receptor for bile acids, can trigger downstream signaling that includes the ERK1/2 pathway. d-nb.info Furthermore, studies have shown that the parent compound, UDCA, and its taurine-conjugated form can activate anti-apoptotic signaling pathways that depend on the sequential activation of PI3K and the MAPK ERK1/2.

c-Jun N-terminal Kinase (JNK)/cJun Pathway Regulation

The c-Jun N-terminal Kinase (JNK) pathway, another key component of the MAPK signaling family, is primarily associated with cellular responses to stress, inflammation, and apoptosis. nih.gov Research on glycoursodeoxycholic acid (GUDCA) has demonstrated its ability to modulate this pathway. In cellular models of palmitic acid-induced stress, GUDCA treatment attenuated the increase of phosphorylated JNK (p-JNK). nih.gov This suggests that GUDCA can mitigate stress signals that would otherwise activate the JNK pathway. nih.gov The Farnesoid X receptor (FXR), a nuclear receptor for bile acids, can also modulate bile acid homeostasis through the JNK pathway, with GUDCA being recognized as an inhibitor of FXR. nih.gov

Brain-Derived Neurotrophic Factor (BDNF)/cAMP Response Element-Binding Protein (CREB) Pathways

Current direct research specifically linking this compound to the Brain-Derived Neurotrophic Factor (BDNF) or cAMP Response Element-Binding Protein (CREB) pathways is limited. These pathways are crucial for neuronal survival, plasticity, and cognitive function. While the parent compound UDCA and its other conjugated forms like TUDCA have been investigated for their neuroprotective properties, which often involve these signaling cascades, the explicit role of GUDCA in modulating BDNF/CREB signaling requires further investigation.

Vascular Endothelial Growth Factor (VEGF)–Signal Transducer and Activator of Transcription 3 (STAT3) Axis

The Vascular Endothelial Growth Factor (VEGF)–Signal Transducer and Activator of Transcription 3 (STAT3) axis is pivotal for angiogenesis and cellular proliferation. proquest.com In vitro studies have shown that glycoursodeoxycholic acid (GUDCA) can inhibit tube formation and endothelial cell proliferation and migration. researchgate.netresearchgate.net However, in a mouse model of oxygen-induced retinopathy, GUDCA treatment did not show significant changes in preventing retinal neovascularization, a process heavily dependent on VEGF. proquest.com In contrast, the parent compound UDCA was found to suppress pathological retinal vasodilation by normalizing VEGF-STAT3 signaling. proquest.comresearchgate.netresearchgate.net This suggests that while GUDCA may have anti-angiogenic properties in certain contexts, its effect on the VEGF-STAT3 axis in vivo can differ from its parent compound. proquest.com

Cellular Homeostasis and Stress Response Regulation

Mechanisms of Apoptosis Modulation in Cellular Models

Glycoursodeoxycholic acid (GUDCA) has demonstrated significant anti-apoptotic properties in various cellular models. nih.govportlandpress.comnih.gov It has been shown to reduce apoptosis and endoplasmic reticulum (ER) stress in the liver of mice on a high-fat diet. portlandpress.comnih.gov In vitro, GUDCA reduced palmitic acid-induced ER stress and subsequent apoptosis. nih.govportlandpress.comnih.gov It also prevents cell death in astroglial cells exposed to unconjugated bilirubin (B190676) by reducing both apoptosis and lactate (B86563) dehydrogenase (LDH) release. oup.com The anti-apoptotic effects of GUDCA are linked to its ability to prevent mitochondrial swelling and the release of cytochrome c, a key event in the intrinsic apoptotic pathway. oup.com

| Model System | Inducing Agent | Observed Effect of GUDCA | Reference |

|---|---|---|---|

| Mouse Liver (in vivo) | High-Fat Diet | Decreased ER stress and apoptosis | portlandpress.comnih.gov |

| HepG2 Cells (in vitro) | Palmitic Acid | Reduced ER stress and apoptosis | nih.govportlandpress.com |

| Rat Cortical Astrocytes (in vitro) | Unconjugated Bilirubin | Reduced apoptosis and LDH release | oup.com |

| Rat Neuronal RN33B Cells (in vitro) | 3-Nitropropionic Acid | Prevention of mitochondrial swelling and cytochrome c release | oup.com |

Anti-inflammatory Cellular Mechanisms

This compound and its related compounds, including ursodeoxycholic acid (UDCA) and its taurine conjugate (TUDCA), exhibit significant anti-inflammatory properties through the modulation of various cellular signaling pathways. Research has demonstrated that these bile acids can effectively suppress the expression and release of pro-inflammatory cytokines.

In experimental models, UDCA has been shown to attenuate the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) from colonic epithelial cells. aasld.orglibretexts.orgnih.gov This inhibitory effect on cytokine production is crucial in mitigating inflammatory responses. The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov UDCA has been observed to prevent the phosphorylation of IκBα, an inhibitor of NF-κB, thereby impeding the activation of this inflammatory transcription factor. nih.gov

Furthermore, TUDCA has been shown to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages and microglial cells. researchgate.net By downregulating these pro-inflammatory enzymes, TUDCA helps to control the inflammatory cascade. In models of neuroinflammation, TUDCA has demonstrated the ability to reduce the activation of glial cells, which are key contributors to inflammatory processes in the central nervous system. arvojournals.org

The anti-inflammatory effects are also linked to the modulation of immune cell activity. Studies have shown that TUDCA can suppress the expression of inflammatory cytokines in spinal cord injury models, supporting a shift from a pro-inflammatory to an anti-inflammatory state. researchgate.net

Table 1: Effects of this compound and Related Compounds on Inflammatory Markers

| Compound | Model System | Key Inflammatory Markers Affected | Observed Effect |

|---|---|---|---|

| UDCA | Colonic Epithelial Cells | TNF-α, IL-1β, IL-6 | Attenuated release |

| UDCA | RAW 264.7 Macrophages | NF-κB | Inhibited activation |

| TUDCA | RAW 264.7 Macrophages | iNOS, COX-2, TNF-α, IL-1β | Reduced expression |

| TUDCA | BV2 Microglial Cells | Nitrite production, iNOS | Reduced production/expression |

| TUDCA | Spinal Cord Injury Model | iNOS, CD68, CD86 | Suppressed expression |

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which activates the unfolded protein response (UPR). This compound and its parent compound, UDCA, along with TUDCA, are recognized as chemical chaperones that can alleviate ER stress.

These compounds help to stabilize protein conformation and improve the protein folding capacity of the ER. researchgate.netcloudfront.net By doing so, they can attenuate the activation of the UPR. researchgate.net In various cellular models, UDCA and TUDCA have been shown to reduce the expression of key UPR markers. For instance, UDCA has been found to decrease the expression of X-box binding protein-1 (XBP-1) and C/EBP-homologous protein (CHOP), which are critical mediators of the ER stress response. nih.gov CHOP, in particular, is a key factor in initiating apoptosis when ER stress is prolonged or severe.

TUDCA has been demonstrated to inhibit ER stress-induced apoptosis by preventing the activation of caspase-12, a key enzyme in the ER stress-mediated apoptotic pathway. cloudfront.netmdpi.com It also helps in maintaining calcium homeostasis within the ER, which is often disrupted during ER stress. cloudfront.netmdpi.com By reducing the efflux of calcium from the ER, TUDCA prevents the subsequent activation of calcium-dependent apoptotic pathways. mdpi.com

In the context of diabetic retinopathy, UDCA has been shown to attenuate the UPR in retinal pericytes exposed to stressors like advanced glycation end products. hmdb.ca Similarly, in models of atherosclerosis, UDCA can inhibit disturbed flow-induced ER stress in endothelial cells, thereby exerting anti-atherogenic effects. nih.gov

Table 2: Impact on ER Stress Response Markers

| Compound | Model System | ER Stress Markers | Effect |

|---|---|---|---|

| UDCA | Endothelial Cells | XBP-1, CHOP | Reduction in expression |

| TUDCA | Huh7 Liver Cells | Caspase-12, Bip/GRP78 | Inhibition of activation, reduced induction |

| UDCA | Retinal Pericytes | PERK pathway markers | Attenuated UPR |

| TUDCA | Dorsal Root Ganglion Neurons | ER stress activation | Suppression |

Impact on Organelle Functionality

Mitochondrial Viability and Bioenergetics

Mitochondria are central to cellular energy production and are key regulators of apoptosis. This compound and its related bile acids exert significant protective effects on mitochondrial function. A primary mechanism of their cytoprotective action is the inhibition of the mitochondrial pathway of apoptosis.

UDCA and TUDCA have been shown to stabilize the mitochondrial membrane and inhibit the mitochondrial permeability transition (MPT), a critical event that leads to the release of pro-apoptotic factors like cytochrome c. nih.gov By preventing MPT, these compounds help to maintain the mitochondrial transmembrane potential and reduce the production of reactive oxygen species (ROS). mdpi.com

In fibroblasts from patients with Alzheimer's disease, UDCA has been shown to improve mitochondrial function and morphology. nih.gov It can restore impaired mitochondrial membrane potential and influence the distribution of mitochondrial shaping proteins. nih.gov Furthermore, TUDCA has been found to enhance mitochondrial biogenesis in neural stem cells, leading to an increase in the expression of proteins related to mitochondrial production and antioxidant responses.

Studies on bovine embryos have revealed that TUDCA can lead to a more balanced mitochondrial bioenergetic profile, characterized by lower basal respiration and ATP-linked respiration. This suggests a "quiet embryo" phenotype, which is associated with enhanced embryo quality and resilience. In rat duodenum, UDCA was found to ameliorate mitochondrial dysfunction by increasing the activities of Krebs cycle enzymes and components of the electron transport chain.

Table 3: Effects on Mitochondrial Parameters

| Compound | Model System | Mitochondrial Parameter | Observed Effect |

|---|---|---|---|

| UDCA/TUDCA | General | Mitochondrial Apoptosis | Inhibition |

| UDCA | Alzheimer's Disease Fibroblasts | Mitochondrial Membrane Potential | Restoration |

| TUDCA | Neural Stem Cells | Mitochondrial Biogenesis | Enhancement |

| TUDCA | Bovine Embryos | Basal Respiration, ATP-linked Respiration | Lowered |

| UDCA | Rat Duodenum Mitochondria | Krebs Cycle & ETC Enzyme Activity | Increased |

Endosomal and Lysosomal Dynamics and Ion Regulation

The endosomal-lysosomal system is essential for the degradation and recycling of cellular components. Recent evidence suggests that UDCA and TUDCA can modulate this system, primarily through their effects on autophagy. Autophagy is a catabolic process that delivers cytoplasmic contents to the lysosome for degradation.

TUDCA has been shown to induce autophagy, which in turn protects cells against oxidative stress. This process involves the formation of autophagosomes that fuse with lysosomes to degrade their contents. In retinal pigment epithelial cells, TUDCA enhances autophagic flux, meaning it promotes the entire process from autophagosome formation to lysosomal degradation. This is evidenced by an increase in the autophagosome marker LC3-II and a decrease in the autophagy substrate p62.

The induction of autophagy by UDCA has also been linked to its anti-tumor effects in hepatocellular carcinoma. In this context, UDCA was found to increase the expression of LC3B, a key protein in autophagosome formation.

In the context of familial amyloidotic polyneuropathy, TUDCA is thought to contribute to the clearance of toxic protein aggregates by enhancing the autophagic flux, which can become impaired in various degenerative diseases. The modulation of autophagy by these compounds represents a key aspect of their influence on lysosomal dynamics and cellular homeostasis.

Cell Membrane Integrity and Transport Mechanisms

The cell membrane is a critical barrier that regulates the passage of substances into and out of the cell. Bile acids, by their nature as amphipathic molecules, can interact with and modulate the properties of cell membranes. UDCA and its conjugates are known to stabilize cell membranes, protecting them from the damaging effects of more hydrophobic bile acids. aasld.org

The protective effect of UDCA on cell membranes is dependent on the membrane's cholesterol content. researchgate.net In the presence of cholesterol, UDCA can prevent the membrane-damaging effects of toxic bile acids. researchgate.net It is thought that UDCA may integrate into the phospholipid bilayer, altering its physical properties and making it more resistant to disruption. aasld.org

The transport of this compound across the cell membrane involves carrier-mediated processes. As a conjugate of a bile acid and an amino acid, its transport is likely to utilize transporters for both types of molecules. Bile acids are transported into cells via specific transporters, and their glycine conjugates are recognized by these carriers. Glycine itself is transported into cells via sodium-dependent and sodium-independent transport systems. The movement of glycine into cells is often coupled to the electrochemical gradient of sodium ions. Therefore, the transport of this compound is an active process that relies on the function of specific membrane transport proteins and is influenced by cellular ion gradients.

Metabolism and Biotransformation of Ursodeoxycholylglycine Sodium in Research Contexts

Biosynthesis Pathways of Bile Acids

The synthesis of primary bile acids, the precursors to compounds like UDCA and its conjugates, occurs in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.gov

The classic pathway is the primary route for bile acid synthesis in humans, accounting for the majority of production. nih.gov This pathway is initiated in the endoplasmic reticulum of hepatocytes. themedicalbiochemistrypage.org

CYP8B1 (Sterol 12α-hydroxylase): This enzyme acts downstream of CYP7A1 and is responsible for the 12α-hydroxylation of intermediates. e-dmj.orgnih.gov The action of CYP8B1 determines the ratio of cholic acid (a tri-hydroxylated bile acid) to chenodeoxycholic acid (a di-hydroxylated bile acid) produced by the liver. researchgate.net When CYP8B1 is active, cholic acid is synthesized. In its absence, the pathway leads to the formation of chenodeoxycholic acid. e-dmj.orgresearchgate.net

The regulation of both CYP7A1 and CYP8B1 is crucial for maintaining bile acid homeostasis and is primarily controlled by a negative feedback mechanism involving the nuclear receptor FXR. e-dmj.orgnih.gov

Key Regulatory Enzymes of the Classic Bile Acid Synthesis Pathway

| Enzyme | Gene | Location | Function | Regulatory Significance |

|---|---|---|---|---|

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the 7α-hydroxylation of cholesterol. | Rate-limiting step of the classic pathway. researchgate.netjci.org |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Catalyzes 12α-hydroxylation of bile acid precursors. | Determines the ratio of cholic acid to chenodeoxycholic acid. researchgate.net |

The alternative, or acidic, pathway is initiated in the mitochondria and can occur in various tissues, not just the liver. nih.govmdpi.com It contributes a smaller fraction to the total bile acid pool in adults but plays a significant role in metabolizing oxysterols. themedicalbiochemistrypage.orgmdpi.com

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway by hydroxylating the sterol side chain of cholesterol at the 27th position. nih.gove-dmj.orgnih.gov Unlike CYP7A1, CYP27A1 is expressed in many tissues, including macrophages. researchgate.net

CYP7B1 (Oxysterol 7α-hydroxylase): The oxysterol intermediates produced by CYP27A1 are then transported to the endoplasmic reticulum where CYP7B1 catalyzes their 7α-hydroxylation. nih.govnih.gov This pathway predominantly leads to the synthesis of chenodeoxycholic acid. nih.gov

CYP46A1 (Cholesterol 24-hydroxylase): Primarily expressed in the brain, CYP46A1 converts cholesterol to 24-hydroxycholesterol. nih.govnih.gov This oxysterol can cross the blood-brain barrier, travel to the liver, and enter the bile acid synthesis pathway. nih.govnih.gov

CYP39A1 (Oxysterol 7α-hydroxylase 2): In the liver, this enzyme specifically catalyzes the 7α-hydroxylation of 24-hydroxycholesterol that originates from the brain, channeling it into the bile acid pool. nih.govnih.govwikipedia.org

CH25H (Cholesterol 25-hydroxylase): This enzyme, located in the endoplasmic reticulum, can convert cholesterol to 25-hydroxycholesterol. nih.govnih.gov This oxysterol can then be 7α-hydroxylated by CYP7B1 and subsequently converted to chenodeoxycholic acid. nih.gov

Enzymes of the Alternative Bile Acid Synthesis Pathway

| Enzyme | Gene | Primary Location | Substrate | Product/Function |

|---|---|---|---|---|

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria (various tissues) | Cholesterol | Initiates the alternative pathway. nih.govnih.gov |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Oxysterols (e.g., 27-hydroxycholesterol) | 7α-hydroxylation of oxysterols. nih.govnih.gov |

| Cholesterol 24-hydroxylase | CYP46A1 | Brain | Cholesterol | Produces 24-hydroxycholesterol for export to the liver. nih.govnih.gov |

| Oxysterol 7α-hydroxylase 2 | CYP39A1 | Liver | 24-hydroxycholesterol | Metabolizes brain-derived oxysterols into bile acid precursors. nih.govwikipedia.org |

| Cholesterol 25-hydroxylase | CH25H | Endoplasmic Reticulum | Cholesterol | Produces 25-hydroxycholesterol. nih.govnih.gov |

Enterohepatic Circulation Dynamics and Regulation

Bile acids, including ursodeoxycholylglycine sodium, undergo extensive enterohepatic circulation. This recycling process, which occurs between the liver and the intestine, is highly efficient, with about 95% of bile acids being reabsorbed and returned to the liver via the portal vein. nih.gov This circulation is mediated by a series of specialized transport proteins. researchgate.net

The movement of bile acids across hepatocyte and enterocyte membranes is facilitated by specific transporters.

Hepatic Uptake (NTCP): The Sodium Taurocholate Cotransporting Polypeptide (NTCP, gene SLC10A1), located on the basolateral (sinusoidal) membrane of hepatocytes, is the primary transporter responsible for taking up conjugated bile acids from the portal blood into the liver. researchgate.netnih.gov

Canalicular Efflux (BSEP, MRP2): The Bile Salt Export Pump (BSEP, gene ABCB11) is the main transporter on the canalicular (apical) membrane of hepatocytes that secretes monoanionic conjugated bile acids (like glyco- and tauro-conjugates) into the bile. researchgate.net The Multidrug Resistance-Associated Protein 2 (MRP2, gene ABCC2) also contributes to the canalicular secretion of bile acids, particularly di-anionic, sulfated, or glucuronidated conjugates. nih.gov

Ileal Uptake (ASBT): In the terminal ileum, the Apical Sodium-Dependent Bile Acid Transporter (ASBT, gene SLC10A2) is responsible for the active reabsorption of conjugated bile acids from the intestinal lumen into the enterocytes. researchgate.netnih.gov

Basolateral Efflux (OSTα/β): Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal circulation. This efflux is primarily mediated by the heteromeric Organic Solute Transporter alpha and beta (OSTα/β). researchgate.netnih.govnih.gov

The enterohepatic circulation is central to the feedback regulation of bile acid synthesis, ensuring that the size of the bile acid pool remains stable. This regulation is primarily mediated by the nuclear farnesoid X receptor (FXR), which is activated by bile acids. jci.org

Intestinal FXR-FGF19 Pathway: When bile acids are reabsorbed in the ileum, they activate FXR in enterocytes. e-dmj.org Activated FXR induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into the portal circulation. nih.govnih.govfrontiersin.org FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. frontiersin.org This binding initiates a signaling cascade that strongly represses the transcription of the CYP7A1 gene, thereby shutting down the classic pathway of bile acid synthesis. e-dmj.orgnih.gov

Hepatic FXR-SHP Pathway: Bile acids returning to the liver can also directly activate FXR within hepatocytes. nih.gov Hepatic FXR activation induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. e-dmj.orgnih.gov SHP then inhibits the transcription of both CYP7A1 and CYP8B1 genes, providing another layer of negative feedback control. e-dmj.orgnih.gov This pathway is particularly important in conditions of high bile acid concentration within the liver, such as cholestasis. nih.gov

Biotransformation by Gut Microbiota

Bile acids that escape reabsorption in the small intestine pass into the colon, where they are extensively modified by the resident gut microbiota. nih.govnih.gov Ursodeoxycholylglycine, as a conjugated bile acid, is a substrate for these microbial enzymes.

The primary biotransformation is deconjugation , the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate (glycine or taurine). nih.gov This reaction is catalyzed by bile salt hydrolases (BSH), enzymes that are widely produced by various gut bacteria. The deconjugation of ursodeoxycholylglycine yields free ursodeoxycholic acid (UDCA) and glycine (B1666218). nih.gov

Once deconjugated, free bile acids can undergo further transformations:

Dehydroxylation: The removal of hydroxyl groups, most commonly the 7α-hydroxyl group, is a major transformation. This converts primary bile acids into secondary bile acids. For example, cholic acid is converted to deoxycholic acid (DCA), and chenodeoxycholic acid is converted to lithocholic acid (LCA). nih.govnih.gov

Epimerization: Gut bacteria can also alter the stereochemistry of hydroxyl groups on the steroid nucleus. For instance, the 7α-hydroxyl group of chenodeoxycholic acid can be epimerized to the 7β-position, forming UDCA, which is considered a tertiary bile acid in this context. nih.gov Conversely, the 7β-hydroxyl group of UDCA can be dehydroxylated to form lithocholic acid. nih.gov

Oxidation and Dehydrogenation: Hydroxyl groups can be oxidized to keto groups by bacterial hydroxysteroid dehydrogenases (HSDHs), and these reactions are often reversible. tandfonline.com

These microbial transformations significantly increase the chemical diversity of the bile acid pool, generating molecules with different signaling properties and physiological effects compared to their primary precursors. nih.govnih.gov

Bacterial Bile Salt Hydrolase (BSH) Activity

The journey of Ursodeoxycholylglycine through the gastrointestinal tract inevitably leads to its interaction with the resident gut microbiota. A key metabolic function of these bacteria is the expression of bile salt hydrolases (BSH). These enzymes catalyze the hydrolysis of the amide bond that links the glycine moiety to the ursodeoxycholic acid steroid core. This deconjugation is a critical gateway step, as conjugated bile acids are largely unable to undergo further bacterial modifications.

BSH activity is widespread across various bacterial phyla found in the gut, including Bacteroidetes and Firmicutes. Research has shown that treatment with UDCA can enrich the gut microbiota with BSH-expressing Bacteroidetes. nih.govnih.gov This enzymatic action releases unconjugated UDCA and a free glycine molecule. The deconjugation is essential because only the unconjugated form of the bile acid can be a substrate for subsequent enzymatic modifications, such as 7α-dehydroxylation, or be passively reabsorbed in the colon. The efficiency of BSH activity can, therefore, dictate the size and composition of the secondary bile acid pool, which has significant implications for host signaling and metabolism. wikipedia.org

7α-Dehydroxylation and Secondary Bile Acid Formation

Following deconjugation by bacterial BSH, the liberated ursodeoxycholic acid can undergo 7α-dehydroxylation, a process carried out by a specific consortium of anaerobic bacteria in the colon. This reaction removes the hydroxyl group at the C-7 position of the steroid nucleus, converting UDCA into the more hydrophobic secondary bile acid, lithocholic acid (LCA). nih.gov

The formation of LCA is a significant metabolic event. LCA is a potent signaling molecule known to interact with various host receptors, including the farnesoid X receptor (FXR), TGR5, and the vitamin D receptor (VDR). umn.edu Studies have indicated that the conversion of UDCA to LCA is required for some of the beneficial effects observed in the colon, such as protecting against intestinal inflammation by inhibiting epithelial apoptosis. umn.edu The levels of colonic bacteria capable of this 7-dehydroxylation can be altered in disease states, thereby affecting the production of this critical secondary bile acid. umn.edu The major fecal bile acid in individuals receiving UDCA is lithocholic acid, underscoring the efficiency of this bacterial metabolic pathway. nih.gov

Interplay with Broader Metabolic Pathways (Mechanistic Focus)

The biotransformation of Ursodeoxycholylglycine into UDCA and subsequently into secondary bile acids like LCA initiates a cascade of interactions with host metabolic regulation. These bile acids function as signaling molecules that modulate key pathways governing lipid, glucose, and energy homeostasis.

Relationship with Lipid Metabolism Regulation

Unconjugated UDCA and its derivatives play a significant role in regulating lipid and cholesterol metabolism. One of the primary mechanisms is through the modulation of signaling pathways that control lipogenesis. Research has demonstrated that UDCA can attenuate hepatic steatosis by regulating the AKT/mTOR/SREBP-1 signal transduction pathway. researchgate.netwikipedia.org Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that governs the synthesis of fatty acids and cholesterol. wikipedia.org By repressing the activation of this pathway, UDCA can inhibit lipid accumulation in liver cells. researchgate.netwikipedia.org

| Pathway/Molecule | Effect of UDCA/Metabolites | Research Finding |

|---|---|---|

| AKT/mTOR/SREBP-1 Pathway | Inhibition | UDCA treatment repressed the activation of AKT, mTOR, and the expression of nSREBP-1 in liver cells, leading to reduced lipid accumulation. researchgate.netwikipedia.org |

| Cholesterol Synthesis | Reduced Synthesis Rate | Studies indicate UDCA reduces the fractional synthesis rate of cholesterol and triglycerides. researchgate.net |

| Hepatic Cholesterol Secretion | Reduced | Oral administration of UDCA renders bile unsaturated with cholesterol by reducing the hepatic output of cholesterol. mdpi.com |

| Farnesoid X Receptor (FXR) | Modulation | UDCA is a weak FXR antagonist, which can lead to increased bile acid synthesis from cholesterol. researchgate.net |

Modulation of Glucose Homeostasis Pathways

Bile acids are increasingly recognized as crucial regulators of glucose homeostasis. UDCA has been shown to improve glucose metabolism and insulin (B600854) sensitivity. In research settings, UDCA can protect against insulin resistance induced by factors like elevated free fatty acids. nih.gov One key mechanism involves the potentiation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central node in insulin signaling. nih.gov By restoring insulin-induced Akt phosphorylation that is otherwise inhibited by lipotoxic conditions, UDCA helps maintain cellular responsiveness to insulin. nih.gov

Recent studies have also suggested that UDCA and its taurine-conjugated form can ameliorate abnormal glucose metabolism. wikipedia.org The interplay between bile acids and glucose regulation is complex, involving the attenuation of hepatic endoplasmic reticulum (ER) stress, a condition linked to the development of insulin resistance. While some hydrophobic bile acids can impair glucose regulation, the more hydrophilic UDCA has been shown to improve it. wikipedia.org This modulation helps control key hepatic processes such as gluconeogenesis (the production of glucose) and glycogen synthesis, which are often dysregulated in metabolic diseases. researchgate.net

| Pathway/Process | Effect of UDCA | Research Finding |

|---|---|---|

| PI3K/Akt Signaling | Potentiation | UDCA may have protective effects against palmitate-induced decreases in insulin responsiveness by partially restoring insulin-induced Akt phosphorylation. nih.gov |

| Insulin Resistance | Amelioration | Studies indicate that UDCA and taurine-conjugated UDCA facilitate the improvement of abnormal glucose metabolism and insulin resistance. wikipedia.org |

| Hepatic Gluconeogenesis | Modulation | By improving insulin signaling, UDCA can help suppress excessive glucose production in the liver. researchgate.net |

Anaplerotic Pathways and Energy Metabolism

The influence of UDCA extends to fundamental cellular energy metabolism, particularly mitochondrial function. The citric acid (TCA) cycle is a central hub for energy production and provides intermediates for biosynthesis. Pathways that replenish these intermediates are known as anaplerotic pathways. wikipedia.org Research demonstrates that UDCA can significantly improve mitochondrial function, which is intrinsically linked to the TCA cycle and energy homeostasis. nih.gov

Studies in various cell and animal models have shown that UDCA enhances mitochondrial function by increasing mitochondrial membrane potential and promoting mitochondrial biogenesis. nih.govnih.gov It has been found to upregulate the SIRT1-PGC1-α signaling pathway, a key regulator of mitochondrial biogenesis and energy expenditure. researchgate.net By improving the efficiency of the mitochondrial respiratory chain and adenosine triphosphate (ATP) production, UDCA helps maintain cellular energy balance. nih.govnih.gov This enhancement of mitochondrial health ensures the robust operation of the TCA cycle, allowing it to support both catabolic (energy production) and anabolic (biosynthesis) functions, the balance of which is managed by anaplerosis and cataplerosis. wikipedia.org UDCA's ability to prevent mitochondrial dysfunction is a key mechanism by which it exerts its broader protective metabolic effects. nih.govumn.edu

Ionic Regulation and Transport Systems in the Context of Ursodeoxycholylglycine Sodium Research

Sodium Ion Transport and Homeostasis

The maintenance of sodium ion gradients across cellular membranes is fundamental to numerous physiological processes, including nutrient transport, signal transduction, and maintenance of membrane potential. The influence of Ursodeoxycholylglycine sodium on these processes is an area of active investigation.

Role of Sodium-Potassium-Exchanging ATPase (Na+/K+-ATPase)

The Sodium-Potassium-Exchanging ATPase (Na+/K+-ATPase) is a vital enzyme embedded in the plasma membrane of most animal cells. It actively transports three sodium ions out of the cell in exchange for two potassium ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This pumping action is critical for maintaining the low intracellular sodium and high intracellular potassium concentrations essential for various cellular functions.

Currently, direct research specifically investigating the interaction between this compound and the Na+/K+-ATPase is limited in the available scientific literature. While the inhibition of Na+/K+-ATPase by certain molecules can lead to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger and intracellular calcium levels, a direct modulatory effect of this compound on this enzyme has not been clearly established. General studies on bile acids have not consistently demonstrated a direct regulatory role on Na+/K+-ATPase activity that can be specifically attributed to the glycine (B1666218) conjugate of ursodeoxycholic acid.

Influence on Sodium Ion Channels and Permeability

Voltage-gated sodium channels are transmembrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells by allowing the rapid influx of sodium ions. Some research has indicated that bile acids can modulate the activity of certain ion channels.

Ursodeoxycholic acid (UDCA), the precursor to this compound, has been shown to be a potent activator of the bile acid-sensitive ion channel (BASIC), which is a member of the DEG/ENaC family of sodium channels. This activation leads to an influx of sodium ions. While this provides a potential mechanism by which the parent compound of this compound can influence sodium permeability, further research is needed to determine if the glycine conjugate has a similar or distinct effect on BASIC or other sodium ion channels.

Mechanisms of Sodium Homeostasis Regulation in Cellular Models

Research on glycoursodeoxycholic acid has shown its involvement in ameliorating endoplasmic reticulum stress and influencing metabolic homeostasis. nih.govnih.gov These effects could indirectly impact cellular sodium homeostasis by altering the expression or activity of various ion transporters. However, a direct, primary role for this compound in the cellular mechanisms that sense and regulate cytoplasmic sodium levels remains to be elucidated.

Sodium-Dependent Transporter Activities (e.g., ASBT, Na+-dependent bile salt transporter)

The Apical Sodium-Dependent Bile Salt Transporter (ASBT), also known as SLC10A2, is a key protein responsible for the reabsorption of bile acids from the intestine and their uptake in the liver. This process is crucial for the enterohepatic circulation of bile acids and is driven by the sodium gradient across the cell membrane.

| Transporter | Substrate | Ion Co-transported | Primary Location |

| ASBT (SLC10A2) | Glycoursodeoxycholic acid | Sodium (Na+) | Ileum, Cholangiocytes |

Interactive Data Table: ASBT Substrate and Ion Co-transport (This is a simplified representation of the data presented in the text.)

Potassium Ion Transport and Cellular Motility

Potassium channels are the most diverse group of ion channels and are involved in a wide array of cellular processes, including setting the resting membrane potential, shaping action potentials, and regulating cell volume.

Potassium Channel Regulation and Organelle Motility

Certain bile acids have been shown to modulate the activity of specific potassium channels. For instance, studies have demonstrated that bile acids can activate large-conductance Ca2+-activated K+ (BK) channels in smooth muscle cells. researchgate.net This activation leads to an outward potassium current, which can cause hyperpolarization of the cell membrane and relaxation of the muscle.

However, specific studies detailing the effect of this compound on potassium channel regulation are scarce. While it is plausible that this conjugated bile acid could interact with certain potassium channels, direct evidence is currently lacking.

Furthermore, the connection between this compound and the regulation of organelle motility is not well-established in the scientific literature. Organelle motility is a complex process that relies on the cytoskeleton and motor proteins, and while ion fluxes can influence these processes, a direct regulatory role for this compound has not been documented.

Chloride Ion Transport and Epithelial Secretion

Epithelial secretion is a vital process in many organs, including the airways, intestines, and biliary system, and is largely driven by the transport of chloride ions (Cl⁻). This section explores the influence of bile acids, particularly UDCA, on the primary transport proteins that facilitate chloride secretion.

The Na+-K+-2Cl⁻ cotransporter 1 (NKCC1) is a key protein located on the basolateral membrane of epithelial cells. It plays a critical role by accumulating chloride ions inside the cell against their electrochemical gradient. This process is essential for providing the driving force for subsequent chloride secretion across the apical membrane into the lumen. The activity of NKCC1 is regulated by various factors, including intracellular chloride concentrations and phosphorylation events. For instance, a high-salt diet has been shown to decrease the expression of NKCC1 in the liver, which may reduce the sensitivity of hepatic Na+ and K+ receptors nih.gov.

The apical exit of chloride from epithelial cells is primarily mediated by two types of channels: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs).

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CFTR is a cAMP-activated chloride and bicarbonate channel crucial for fluid and electrolyte balance across epithelial surfaces nih.gov. Dysfunction of this channel leads to the multisystemic disease, cystic fibrosis nih.gov. Research has shown that secondary bile acids, including UDCA, can stimulate chloride secretion through CFTR rcsi.com. In studies on cholangiocytes (biliary epithelial cells), UDCA was found to stimulate fluid and chloride secretion in a CFTR-dependent manner. This effect is not direct but is mediated by the CFTR-dependent release of ATP, which then activates purinergic receptors, leading to an increase in intracellular calcium and subsequent chloride efflux nih.gov. This finding suggests a novel mechanism for the choleretic (bile-flow-increasing) effect of UDCA.

Calcium-Activated Chloride Channels (CaCC): CaCCs represent another significant pathway for apical chloride exit, activated by increases in intracellular calcium concentration ([Ca²⁺]i) wikipedia.orgnih.govguidetopharmacology.org. These channels are implicated in various physiological processes, including epithelial secretion and smooth muscle contraction nih.govyoutube.com. Studies have demonstrated that UDCA can influence CaCC activity. In human cholangiocarcinoma cells, UDCA was shown to increase intracellular calcium levels and stimulate the efflux of chloride by opening these channels nih.gov. Furthermore, research on Calu-3 airway epithelial cells has confirmed that UDCA stimulates chloride secretion through both CFTR and CaCCs rcsi.com. This dual action highlights the compound's potential to modulate epithelial transport through multiple pathways.

The table below summarizes the effects of Ursodeoxycholic Acid (UDCA), the parent compound of this compound, on these key chloride channels.

| Channel | Cell Type | Effect of UDCA | Mediating Factors |

| CFTR | Cholangiocytes | Stimulates Cl⁻ secretion | CFTR-dependent ATP release, Purinergic Receptors |

| CFTR | Airway Epithelial Cells (Calu-3) | Stimulates Cl⁻ secretion | - |

| CaCC | Biliary Cells (Mz-ChA-1) | Stimulates Cl⁻ efflux | Increase in intracellular Ca²⁺ |

| CaCC | Airway Epithelial Cells (Calu-3) | Stimulates Cl⁻ secretion | - |

Integration of Ion Transport in Cell Physiology

The transport of ions across the cell membrane is the primary determinant of the membrane potential—the voltage difference across the membrane. This potential, along with the concentration gradients of ions, constitutes the electrochemical gradient, which provides the potential energy for various cellular processes. By influencing the movement of chloride ions through channels like CFTR and CaCC, this compound's parent compound, UDCA, inherently affects the electrochemical landscape of the cell.

The efflux of negatively charged chloride ions from the cell causes the membrane to depolarize (become less negative). This change in membrane potential can, in turn, influence the function of other voltage-sensitive channels and transporters. The maintenance of specific electrochemical gradients is critical for processes such as nerve impulse transmission, muscle contraction, and the transport of other solutes. While direct measurements of membrane potential changes induced by this compound are not widely reported, its demonstrated effects on ion channels logically imply a role in modulating these fundamental biophysical properties.

Ion fluxes are not merely for transport; they are also critical components of cellular signaling cascades, allowing cells to respond to their environment. The ability of UDCA to induce ATP release from cholangiocytes is a prime example of its role in cellular signaling nih.gov. The released ATP acts as an extracellular signaling molecule, activating purinergic receptors on the same or neighboring cells, which propagates the signal and coordinates a tissue-level response (e.g., secretion).

Furthermore, the modulation of intracellular calcium is a cornerstone of cellular signaling. UDCA has been shown to increase intracellular calcium concentrations, which triggers the activation of CaCCs and other calcium-dependent enzymes and transcription factors nih.gov. Calcium is a ubiquitous second messenger that controls a vast array of cellular processes, from secretion to proliferation and apoptosis. By influencing calcium homeostasis, bile acids can impact cellular responses to various stimuli and stresses. For instance, the taurine-conjugated form of UDCA, TUDCA, has been noted to act as a chemical chaperone that can ameliorate endoplasmic reticulum (ER) stress, a cellular response to an accumulation of unfolded proteins uiowa.edu. This suggests that bile acid conjugates may play a role in cellular defense mechanisms against environmental or pathological stressors.

The table below outlines some of the key cellular signaling events influenced by UDCA and its conjugates.

| Signaling Event | Compound | Observation | Implication |

| ATP Release | UDCA | Stimulates CFTR-dependent ATP release in cholangiocytes nih.gov. | Extracellular signaling, activation of purinergic pathways. |

| Intracellular Ca²⁺ Increase | UDCA | Increases [Ca²⁺]i in biliary cells nih.gov. | Activation of CaCCs and other Ca²⁺-dependent pathways. |

| ER Stress Amelioration | TUDCA | Enhances protein folding and reduces ER stress uiowa.edu. | Cellular protection and improved insulin (B600854) sensitivity. |

Preclinical Research Models and Mechanistic Investigations of Ursodeoxycholylglycine Sodium

In Vitro Cell Culture Models

In vitro cell culture models are instrumental in dissecting the molecular mechanisms of Ursodeoxycholylglycine sodium. These systems allow for controlled investigations into cellular pathways and responses.

Hepatocytes and cholangiocytes are primary targets for bile acid research. In these models, this compound is investigated for its effects on bile acid transport and regulation. Cholangiocytes, the epithelial cells lining the bile ducts, are actively involved in modifying bile composition through secretion and absorption. researchgate.net In vitro models using isolated bile duct units and cultured cholangiocytes are crucial for studying these transport mechanisms. researchgate.net Such models help elucidate how this compound influences the cholehepatic circulation and protects these cells from the cytotoxic effects of more hydrophobic bile acids. nih.gov

The application of this compound research extends to neuroscience, where neural cell lines are used to model neurodegenerative diseases. nih.govscielo.br Immortalized cell lines like the human neuroblastoma SH-SY5Y and the mouse motor neuron hybridoma NSC-34 are commonly used. scielo.brneuroscirn.org2bscientific.com These models allow researchers to study the compound's potential neuroprotective effects against stressors implicated in diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease. scielo.brneuroscirn.org For instance, researchers can induce neurotoxicity in these cell lines to mimic disease states and then assess the protective capabilities of this compound. scielo.br Induced pluripotent stem cells (iPSCs) are also emerging as powerful tools, as they can be differentiated into specific neuronal subtypes to create patient-specific disease models. nih.govnih.gov

Intestinal epithelial cells play a critical role in the enterohepatic circulation of bile acids. Cell lines such as Caco-2 have traditionally been used to model the intestinal barrier and study drug absorption and metabolism. researchgate.net However, the development of intestinal organoids has provided a more physiologically relevant model. nih.govyoutube.com These three-dimensional structures, derived from stem cells, contain various differentiated cell types found in the intestinal epithelium, offering a more complex and accurate system to study the interactions of this compound with the gut lining. nih.govnih.govyoutube.com Organoid models are particularly useful for investigating the compound's influence on intestinal barrier function and its metabolism by the gut microbiota. researchgate.net

The immunomodulatory properties of bile acids are often studied using macrophage cell lines and primary Kupffer cells, the resident macrophages of the liver. frontiersin.org Cell lines like J-774A.1 murine macrophages are used to investigate how bile acids affect inflammatory responses. nih.gov For example, studies have explored how hydrophilic bile acids might counteract the pro-inflammatory effects of hydrophobic bile acids, which can activate Kupffer cells to generate reactive oxygen species. nih.govnih.gov These models are essential for understanding the role of this compound in mitigating liver inflammation associated with conditions like non-alcoholic steatohepatitis (NASH). frontiersin.orgnih.gov

Table 1: Overview of In Vitro Immunological Research Models

| Cell Type | Model System | Key Research Focus |

| Macrophages | J-774A.1 murine macrophage cell line | Investigating the generation of reactive oxygen species and lipid peroxidation in response to bile acids. nih.gov |

| Kupffer Cells | Primary liver macrophages | Studying the role in initiating liver damage and inflammation in NASH. nih.gov |

| Monocyte-derived Macrophages | Recruited immune cells | Characterizing their role in the progression of liver inflammation. nih.gov |

Specific cell lines are employed to investigate particular aspects of this compound's activity.

Huh-7: This human hepatocellular carcinoma cell line is widely used in liver cancer research and for studying hepatitis C virus replication. nih.govprotocols.iohuh7.comelabscience.com It serves as a model to explore the effects of bile acids on hepatocyte physiology and pathophysiology. protocols.ionih.gov

NSC-34/hSOD1(G93A): The NSC-34 cell line, a hybrid of neuroblastoma and motor neuron cells, is a common model for studying motor neuron diseases. nih.gov When transfected with a mutant human superoxide (B77818) dismutase 1 (hSOD1 G93A) gene, it provides a well-characterized in vitro model of familial ALS. nih.govnih.govmdpi.comresearchgate.net This model is used to assess the neuroprotective potential of compounds like this compound against mutant SOD1-induced toxicity. nbrp.jp

HEK293T: Human Embryonic Kidney 293T cells are a derivative of the HEK293 cell line and are widely used in cell biology and biotechnology for their high transfectability, making them suitable for studying gene expression and protein function. nih.govnih.govresearchgate.net

HAC15: This clonal cell line, derived from a human adrenocortical carcinoma, is a key model for studying the regulation of steroid hormone production, including cortisol and aldosterone. nih.govatcc.orgnih.govinvitro.com.au It is used to investigate how various factors, potentially including bile acids, influence adrenal cell function and steroidogenesis. nih.govconsensus.app

Table 2: Summary of Specific Cell Lines in this compound Research

| Cell Line | Origin | Primary Research Application |

| Huh-7 | Human Hepatocellular Carcinoma | Liver cancer, hepatitis C virus replication, hepatocyte physiology. nih.govprotocols.iohuh7.com |

| NSC-34/hSOD1(G93A) | Mouse Motor Neuron Hybridoma (transfected) | In vitro modeling of familial amyotrophic lateral sclerosis (ALS). nih.govnih.govresearchgate.net |

| HEK293T | Human Embryonic Kidney | Gene expression, protein function, and signaling pathway analysis. nih.govnih.gov |

| HAC15 | Human Adrenocortical Carcinoma | Regulation of adrenal steroidogenesis (cortisol, aldosterone). nih.govatcc.orginvitro.com.au |

In Vivo Animal Models for Mechanistic Insights

While in vitro models offer cellular-level detail, in vivo animal models are indispensable for understanding the systemic effects and complex physiological interactions of this compound. Rodent models are frequently used to investigate its efficacy in various disease states. For example, in models of cholestatic liver injury, the compound's ability to protect the liver from damage induced by bile duct ligation or chemical toxins is assessed. In the context of neurodegeneration, transgenic mouse models expressing disease-causing genes, such as the SOD1(G93A) mouse model of ALS, are used to evaluate whether treatment can slow disease progression, improve motor function, and extend survival. These animal studies provide crucial insights into the compound's mechanisms of action within a whole organism, including its effects on inflammation, apoptosis, and metabolic pathways, bridging the gap between cell culture findings and potential clinical applications.

Rodent Models of Cholestasis and Liver Injury (focus on underlying mechanisms)

Rodent models are fundamental in elucidating the mechanisms of action of this compound in cholestatic liver diseases, which are characterized by impaired bile flow. nih.gov These models allow for the investigation of the compound's effects on bile acid homeostasis, cellular protection, and anti-inflammatory pathways.

A common model to simulate obstructive cholestasis is bile duct ligation (BDL) in rats or mice. In such models, the administration of ursodeoxycholic acid (UDCA) and its conjugates has been shown to counteract the detrimental effects of toxic bile acid accumulation. news-medical.netdntb.gov.ua The protective mechanisms include the stimulation of bile flow, a phenomenon known as choleresis. nih.gov This is partly achieved by modulating the expression and function of key hepatobiliary transporters. For instance, studies have shown that UDCA can enhance the synthesis and membrane insertion of the bile salt export pump (BSEP), a critical transporter for bile acid secretion from hepatocytes into the bile canaliculi. nih.gov This action helps to reduce the intracellular concentration of cytotoxic bile acids, thereby protecting liver cells from injury. news-medical.netresearchgate.net

Furthermore, in models of drug-induced liver injury (DILI), which can present with cholestatic features, UDCA has demonstrated hepatoprotective effects. nih.govresearchgate.net Its mechanisms in these contexts involve mitigating oxidative stress, inflammation, and apoptosis. news-medical.netnih.gov For example, in rodent models of cholestasis induced by hepatotoxic agents, UDCA has been observed to reduce hepatocyte death and alleviate cholestasis by modulating bile acid metabolism. news-medical.net The glycine (B1666218) conjugate is expected to share these fundamental hepatoprotective and anti-cholestatic properties. nih.gov

Another important mechanistic aspect is the ability of UDCA and its conjugates to stabilize cellular membranes and inhibit apoptosis (programmed cell death). researchgate.net In the face of high concentrations of toxic bile acids, which can disrupt cell membranes and trigger apoptotic pathways, this compound is thought to exert a cytoprotective effect, preserving the integrity of hepatocytes and cholangiocytes (the cells lining the bile ducts). dntb.gov.uaresearchgate.net

| Model | Key Mechanistic Findings Related to this compound's Action |

| Bile Duct Ligation (BDL) | - Reduces intracellular cytotoxic bile acids by enhancing bile flow. nih.govnih.gov- Stimulates the expression and insertion of the Bile Salt Export Pump (BSEP) into the canalicular membrane. nih.gov- Protects hepatocytes from bile acid-induced apoptosis. researchgate.net |

| Drug-Induced Liver Injury (DILI) | - Exhibits broad hepatoprotective effects against various drug-induced toxicities. nih.govresearchgate.net- Mitigates oxidative stress and inflammation within the liver. news-medical.net- Stabilizes cellular membranes against toxic insults. researchgate.net |

| "Human-like" Hydrophobic Bile Acid Pool Models (e.g., Cyp2c70 KO mice) | - Demonstrates comparable or better efficacy than UDCA in reducing portal inflammation, ductular reaction, and portal fibrosis. nih.gov- Promotes fecal excretion of endogenous hydrophobic bile acids. nih.gov |

Models for Investigating Neuroinflammation and Oxidative Stress

The neuroprotective potential of glycine and its conjugates is explored in various preclinical models that focus on neuroinflammation and oxidative stress, key contributors to neuronal damage in many neurological disorders. frontiersin.org While direct studies on this compound are less common, the known properties of its constituent parts, glycine and UDCA, provide a strong basis for its mechanisms in these models.

Models of cerebral ischemia-reperfusion injury in rats are often used to study the effects of neuroprotective agents. nih.gov In these models, glycine has been shown to reduce infarct volume and improve neurological function. nih.gov A primary mechanism is the modulation of microglial polarization. Following an ischemic event, microglia can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. Glycine has been found to inhibit the M1 polarization and promote the M2 phenotype, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation. nih.gov This effect is mediated through signaling pathways such as the inhibition of NF-κB p65/Hif-1α. nih.gov

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major factor in neurodegenerative diseases. frontiersin.org UDCA has been shown to possess antioxidant properties. nih.gov In models of diabetes-induced complications, which involve significant oxidative stress, UDCA treatment has been found to restore the activity of antioxidant enzymes like catalase and glutathione (B108866) peroxidase and decrease markers of oxidative damage. nih.gov Deoxycholic acid, a related bile acid, has been shown to induce mitochondrial oxidative stress, highlighting the importance of bile acid composition in regulating cellular redox states. nih.gov this compound, by combining the properties of UDCA and glycine, is hypothesized to offer neuroprotection by concurrently reducing inflammation and combating oxidative stress in the central nervous system.

| Model Type | Investigated Mechanism | Key Findings |

| Cerebral Ischemia-Reperfusion (Rat) | Neuroinflammation, Microglial Polarization | Glycine inhibits pro-inflammatory M1 microglial polarization and promotes anti-inflammatory M2 polarization. nih.gov |

| In Vitro Microglial and Neuronal Cultures | Inflammatory Signaling Pathways | Glycine suppresses inflammatory activity by inhibiting the NF-κB p65/Hif-1α signaling pathway. nih.gov |

| Streptozotocin-Induced Diabetes (Rat) | Oxidative Stress | UDCA restores the activity of key antioxidant enzymes (Catalase, Glutathione Peroxidase) and reduces markers of oxidative damage. nih.gov |

Gut-Brain Axis Research in Animal Models

The gut-brain axis is a bidirectional communication network that links the central nervous system with the gastrointestinal tract and its resident microbiota. nih.gov Animal models are crucial for investigating how bile acids like this compound can influence this axis.

Studies using diet-induced models of metabolic disorders in mice have shown that alterations in the gut microbiota can lead to neuroinflammation and behavioral changes, such as anxiety. nih.gov Bile acids are key signaling molecules in this communication pathway. They can modulate the composition of the gut microbiota, and in turn, the microbiota metabolizes bile acids, creating a complex interplay.

In animal models of colitis, UDCA and its glycine conjugate (GUDCA) have been shown to ameliorate colonic inflammation. nih.gov This is associated with a reduction in gut dysbiosis, specifically by normalizing the ratio of Firmicutes to Bacteroidetes and increasing the abundance of beneficial bacteria like Akkermansia muciniphila. nih.gov By improving gut health and reducing inflammation at the peripheral level, this compound can indirectly impact the brain. A healthier gut barrier reduces the translocation of pro-inflammatory molecules like lipopolysaccharide (LPS) into the bloodstream, which could otherwise contribute to neuroinflammation. nih.gov

Furthermore, research in mice has demonstrated that the gut microbiota can regulate host glycine levels. medrxiv.org Certain gut bacteria can metabolize glycine, and alterations in the abundance of these microbes can impact circulating glycine concentrations, which may have implications for both metabolic health and neurotransmission. medrxiv.org Therefore, this compound may influence the gut-brain axis by directly modulating the gut microbial community and by influencing the availability of glycine, a key neurotransmitter.